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Compound of Interest

Compound Name: YD23

Cat. No.: B15542338

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on YD23,
a potent and selective proteolysis targeting chimera (PROTAC) designed to degrade the
SWI/SNF chromatin remodeler SMARCAZ2. The primary therapeutic rationale for YD23 lies in
the principle of synthetic lethality, specifically targeting cancer cells with mutations in the
paralogous gene SMARCAA4.

Executive Summary

Genomic studies have identified frequent inactivating mutations in SMARCA4, a key
component of the SWI/SNF chromatin remodeling complex, particularly in non-small cell lung
cancer (NSCLC).[1] Cells that have lost SMARCAA4 function become critically dependent on its
paralog, SMARCA2, for survival. This dependency makes SMARCAZ2 a high-value therapeutic
target in SMARCA4-mutant cancers.[1] YD23 was developed as a chemical probe to exploit
this vulnerability. It is a heterobifunctional molecule that recruits SMARCAZ2 to an E3 ubiquitin
ligase, leading to its ubiquitination and subsequent proteasomal degradation. Mechanistically,
the degradation of SMARCAZ2 in SMARCA4-mutant cells leads to a reprogramming of the
enhancer landscape, resulting in the loss of chromatin accessibility at enhancers of genes
involved in cell proliferation.[1] Furthermore, the transcription factors YAP and TEAD have been
identified as crucial partners to SMARCAZ2 in promoting the growth of these cancer cells.[1]
Preclinical studies have demonstrated that YD23 selectively inhibits the growth of SMARCA4-
mutant cancer cells and exhibits potent anti-tumor activity in corresponding xenograft models.

[2]
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Data Presentation

The following tables summarize the key quantitative data from preclinical studies of YD23.

Table 1: In Vitro Degradation and Anti-proliferative Activity of YD23

Parameter Cell Line SMARCA4 Status Value
DCso (Degradation) H1792 Mutant 64 nM[2]
H1975 Wild-Type 297 nM[2]

SMARCA4-mutant cell
ICso (Cell Growth) ) ] Mutant 0.11 pM[2]
lines (median)

SMARCA4-WT cell

] ] Wild-Type 6.0 uM[2]
lines (median)

DCso: The concentration of the compound that results in 50% degradation of the target protein.
ICso0: The concentration of the compound that inhibits a biological process (e.qg., cell growth) by
50%.

Table 2: In Vivo Anti-Tumor Efficacy of YD23

Tumor Growth

Xenograft Model SMARCAA4 Status Dosing Regimen .
Inhibition (TGI)

12.5 mg/kg, i.p., once

H1568 Mutant _ 72%[2]
daily
12.5 mg/kg, i.p., once

H322 Mutant ) 49%][2]
daily
12.5 mg/kg, i.p., once

H2126 Mutant ) 44%[2]
daily

TGl was assessed over a 25-26 day treatment period. The compound was reported to be well-
tolerated with less than 10% body weight loss.[2]
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent

standard laboratory procedures adapted for the study of YD23.

Cell Culture and Reagents

Cell Lines: A panel of NSCLC cell lines, including those with SMARCA4 mutations (e.g.,
H1568, H322, H2126, H1792) and SMARCA4 wild-type (e.g., H1975), were used.

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10%
fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5%
COa.

YD23 Compound: YD23 was synthesized and dissolved in dimethyl sulfoxide (DMSO) to
create stock solutions for in vitro experiments. For in vivo studies, it was formulated in a
suitable vehicle for intraperitoneal (i.p.) injection.

Western Blotting for Protein Degradation (DCso
Determination)

Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. They
were then treated with a serial dilution of YD23 or DMSO control for a specified period (e.qg.,
96 hours).

Protein Extraction: After treatment, cells were washed with ice-cold PBS and lysed using
RIPA buffer containing protease and phosphatase inhibitors.

Quantification: Protein concentration was determined using a BCA protein assay.

SDS-PAGE and Transfer: Equal amounts of protein (20-30 pg) were separated by SDS-
PAGE and transferred to a PVDF membrane.

Immunoblotting: Membranes were blocked and incubated with primary antibodies against
SMARCA2, SMARCA4, and a loading control (e.g., B-actin or HDAC1). Subsequently, they
were incubated with HRP-conjugated secondary antibodies.
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Detection and Analysis: Protein bands were visualized using an enhanced
chemiluminescence (ECL) detection system. Band intensities were quantified using
densitometry software. The DCso value was calculated by fitting the dose-response data to a
four-parameter logistic curve.

Cell Viability Assay (ICso Determination)

Cell Seeding: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well.

Compound Treatment: After 24 hours, cells were treated with a range of YD23
concentrations for an extended period (e.g., 12 days).

Viability Measurement: Cell viability was assessed using a reagent such as CellTiter-Glo®,
which measures ATP levels as an indicator of metabolically active cells.

Data Analysis: Luminescence was read on a plate reader. The ICso values were determined
by plotting the percentage of cell growth inhibition against the log concentration of YD23 and
fitting the data to a nonlinear regression model.

In Vivo Xenograft Efficacy Study

Animal Model: Immunocompromised mice (e.g., NOD-SCID gamma mice) were used.

Tumor Implantation:SMARCA4-mutant human cancer cells (e.g., H1568) were
subcutaneously injected into the flanks of the mice.

Treatment Initiation: Once tumors reached a palpable size (e.g., 100-150 mm3), mice were
randomized into vehicle control and treatment groups.

Drug Administration: YD23 was administered daily via intraperitoneal injection at a dose of
12.5 mg/kg.[2]

Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., twice
weekly). Tumor volume was calculated using the formula: (Length x Width?)/2.

Endpoint and Analysis: The study was concluded after a predefined period (e.g., 25-26
days). Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the
mean tumor volume between the treated and vehicle groups.
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Chromatin Accessibility (ATAC-Seq)

o Cell Preparation:SMARCA4-mutant cells were treated with YD23 or DMSO.

o Transposition: Nuclei were isolated, and the DNA was subjected to transposition using the
Tn5 transposase, which preferentially cuts DNA in open chromatin regions while
simultaneously ligating sequencing adapters.

 Library Preparation and Sequencing: The resulting DNA fragments were purified, amplified
by PCR to create a sequencing library, and sequenced using a next-generation sequencing
platform.

o Data Analysis: Sequencing reads were aligned to the reference genome to identify regions of
open chromatin. Differential accessibility analysis between YD23-treated and control cells
was performed to identify enhancers with reduced accessibility.

Visualizations
Mechanism of Action of YD23

The following diagram illustrates the PROTAC-mediated degradation of SMARCA2 by YD23.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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